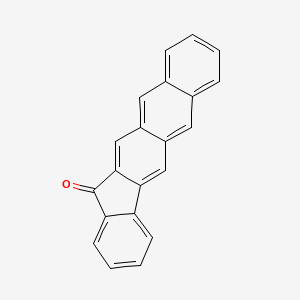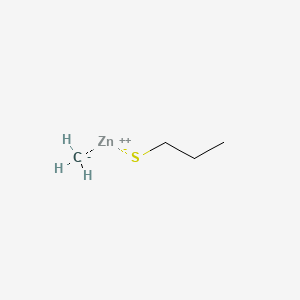
Methyl(propylthio)zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(propylthio)zinc is an organozinc compound that features a zinc atom bonded to a methyl group and a propylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(propylthio)zinc can be synthesized through several methods. One common approach involves the reaction of zinc chloride with methylmagnesium bromide and propylthiol in an anhydrous solvent such as tetrahydrofuran (THF). The reaction typically requires low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient and scalable production of the compound, ensuring consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl(propylthio)zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to yield simpler organozinc compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where the propylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler organozinc compounds.
Substitution: Various substituted organozinc compounds depending on the nucleophile used.
Scientific Research Applications
Methyl(propylthio)zinc has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of complex pharmaceutical compounds.
Industry: this compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which methyl(propylthio)zinc exerts its effects involves the interaction of the zinc atom with various molecular targets. The zinc atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic addition and substitution. The propylthio group can also participate in these reactions, enhancing the compound’s reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
Dimethylzinc: Features two methyl groups bonded to zinc.
Diethylzinc: Features two ethyl groups bonded to zinc.
Methyl(ethylthio)zinc: Similar structure but with an ethylthio group instead of a propylthio group.
Uniqueness
Methyl(propylthio)zinc is unique due to the presence of the propylthio group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other organozinc compounds may not be as effective.
Properties
CAS No. |
1072-00-0 |
|---|---|
Molecular Formula |
C4H10SZn |
Molecular Weight |
155.6 g/mol |
IUPAC Name |
zinc;carbanide;propane-1-thiolate |
InChI |
InChI=1S/C3H8S.CH3.Zn/c1-2-3-4;;/h4H,2-3H2,1H3;1H3;/q;-1;+2/p-1 |
InChI Key |
BTUZLVMZZMYLMB-UHFFFAOYSA-M |
Canonical SMILES |
[CH3-].CCC[S-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12641085.png)
![4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one](/img/structure/B12641094.png)
![Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]-](/img/structure/B12641098.png)
![N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide](/img/structure/B12641099.png)
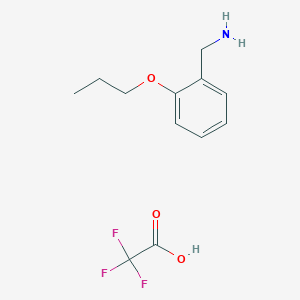
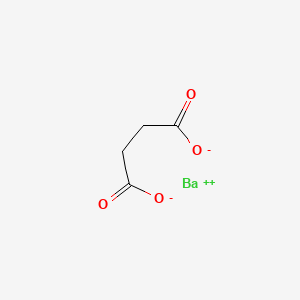

![6-(3-Bromophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12641115.png)
![N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine](/img/structure/B12641117.png)
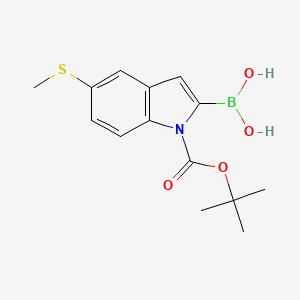
![tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B12641138.png)
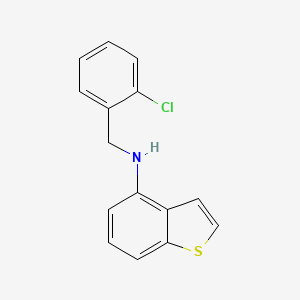
![N-[8-hydroxy-2,2-dimethyl-6-[(4-nitrophenyl)methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B12641149.png)
